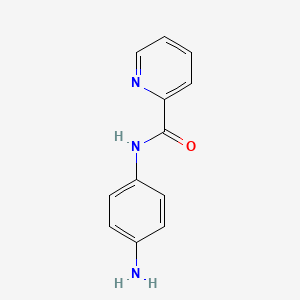

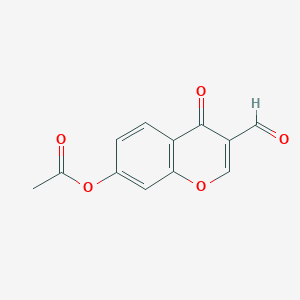

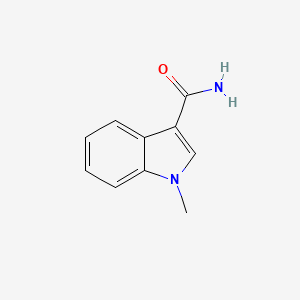

1-methyl-1H-indole-3-carboxamide

概要

説明

1-メチル-1H-インドール-3-カルボキサミドは、多くの天然物や医薬品に見られる重要なヘテロ環式化合物であるインドールの誘導体です。 インドール誘導体は、抗ウイルス性、抗炎症性、抗がん性、抗菌性など、さまざまな生物活性で知られています

作用機序

1-メチル-1H-インドール-3-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、特定の酵素の活性部位に結合することで、これらの酵素の活性を阻害し、基質の結合とそれに続く触媒活性を阻害することが示されています 。 さらに、生体受容体との相互作用は、さまざまな細胞プロセスを調節し、治療効果をもたらす可能性があります .

類似の化合物との比較

1-メチル-1H-インドール-3-カルボキサミドは、次のような他のインドール誘導体と比較することができます。

インドール-3-カルボキサミド: 構造は似ていますが、窒素原子にメチル基がありません。

1-メチルインドール: カルボキサミド基がないため、化学反応の用途が狭くなります。

インドール-3-酢酸: カルボキサミドではなくカルボン酸基を持つ植物ホルモン.

1-メチル-1H-インドール-3-カルボキサミドの独自性は、メチル基とカルボキサミド基の組み合わせにあり、これにより独特の化学的および生物学的特性が与えられます .

生化学分析

Biochemical Properties

1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in this compound facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .

Cellular Effects

This compound has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, this compound can modulate gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of this compound with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .

準備方法

1-メチル-1H-インドール-3-カルボキサミドの合成は、通常、インドールのメチル化に続いてカルボキサミド基を形成することを伴います。 一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジンが酸触媒の存在下でアルデヒドまたはケトンと反応します 。 工業生産方法では、同様の合成経路が利用されることが多く、大規模で行われ、高収率と純度が確保されます .

化学反応の分析

1-メチル-1H-インドール-3-カルボキサミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するカルボン酸が生成されます。

還元: 水素化リチウムアルミニウムなどの試薬を使用する還元反応は、カルボキサミド基をアミンに変換することができます。

これらの反応から生成される主な生成物には、酸化されたカルボン酸、還元されたアミン、およびさまざまな置換インドール誘導体があります。

科学研究の用途

1-メチル-1H-インドール-3-カルボキサミドは、次のような用途で広く研究されてきました。

科学的研究の応用

1-Methyl-1H-indole-3-carboxamide has been extensively studied for its applications in:

類似化合物との比較

1-Methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

Indole-3-carboxamide: Similar in structure but lacks the methyl group at the nitrogen atom.

1-Methylindole: Lacks the carboxamide group, making it less versatile in chemical reactions.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a carboxamide.

The uniqueness of this compound lies in its combination of the methyl and carboxamide groups, which confer distinct chemical and biological properties .

特性

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。